molecular formula C21H17ClN2O6 B8072578 5-Chloro-2-([(2-([3-(furan-2-yl)phenyl]amino)-2-oxoethoxy)acetyl]amino)benzoic acid

5-Chloro-2-([(2-([3-(furan-2-yl)phenyl]amino)-2-oxoethoxy)acetyl]amino)benzoic acid

Cat. No.: B8072578
M. Wt: 428.8 g/mol
InChI Key: OLNFSGSWFUVNFF-UHFFFAOYSA-N
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Description

5-Chloro-2-([(2-([3-(furan-2-yl)phenyl]amino)-2-oxoethoxy)acetyl]amino)benzoic acid is a useful research compound. Its molecular formula is C21H17ClN2O6 and its molecular weight is 428.8 g/mol. The purity is usually 95%.
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Biological Activity

5-Chloro-2-([(2-([3-(furan-2-yl)phenyl]amino)-2-oxoethoxy)acetyl]amino)benzoic acid, with the CAS number 1190221-43-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structure, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H17ClN2O6, with a molecular weight of approximately 428.82 g/mol. The compound contains a chloro substituent, an amino group linked to a furan ring, and an acetyl group, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC21H17ClN2O6
Molecular Weight428.82 g/mol
CAS Number1190221-43-2
LogP4.7546
PSA (Polar Surface Area)133.94 Ų

The biological activity of this compound can be attributed to its interaction with various cellular pathways. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in cancer progression, particularly through modulation of COX enzymes, which play a crucial role in inflammation and cancer development .

Biological Activity and Case Studies

  • Anticancer Activity :
    • Research indicates that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
    • A case study involving a related compound demonstrated its ability to suppress tumor growth in murine models of colorectal cancer by inhibiting COX-2 expression, leading to reduced levels of pro-inflammatory prostaglandins .
  • Anti-inflammatory Properties :
    • The compound has been noted for its potential anti-inflammatory effects, likely due to its ability to inhibit COX enzymes selectively. This action may reduce the synthesis of inflammatory mediators, providing therapeutic benefits in conditions characterized by chronic inflammation .
  • Immunomodulatory Effects :
    • In studies examining immune responses, derivatives of this compound have shown promise in enhancing the activity of immune cells against tumors. For instance, one study reported that a related compound could rescue mouse splenocytes from apoptosis in the presence of PD-L1, suggesting potential applications in cancer immunotherapy .

Properties

IUPAC Name

5-chloro-2-[[2-[2-[3-(furan-2-yl)anilino]-2-oxoethoxy]acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O6/c22-14-6-7-17(16(10-14)21(27)28)24-20(26)12-29-11-19(25)23-15-4-1-3-13(9-15)18-5-2-8-30-18/h1-10H,11-12H2,(H,23,25)(H,24,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNFSGSWFUVNFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)COCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using the same method as in Example 1-(ii), 3-(furan-2-yl)aniline.hydrochloride was reacted with the (2-([4-chloro-2-(methoxycarbonyl)phenyl]amino)-2-oxoethoxy)acetic acid obtained in Example 1-(i) to give 5-chloro-2-([(2-([3-(furan-2-yl)phenyl]amino)-2-oxoethoxy)acetyl]amino)benzoic acid.methyl ester (yield: 77%). Note that 3-(furan-2-yl)aniline.hydrochloride was neutralized in DMA by adding an equivalent amount of triethylamine, and then used in the reaction.

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